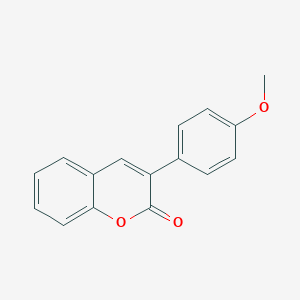

3-(4-Methoxyphenyl)-2H-chromen-2-one

Description

Significance of the Chromen-2-one (Coumarin) Nucleus in Medicinal Chemistry

The coumarin (B35378) nucleus is considered a "privileged scaffold" in drug discovery, a term that reflects its ability to bind to a variety of biological targets and exhibit a wide range of pharmacological effects. sci-hub.se The inherent physicochemical properties of the 2H-chromen-2-one core, including its planarity and the presence of a lactone ring, allow for diverse interactions with enzymes and receptors. sci-hub.se This versatility has led to the development of coumarin-based compounds with an impressive spectrum of activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties. researchgate.netontosight.aimdpi.comresearchgate.net The continued exploration of coumarin derivatives underscores their importance as a source of lead compounds for the development of novel therapeutic agents. researchgate.net

Overview of 3-(4-Methoxyphenyl)-2H-chromen-2-one within Chromen-2-one Research

Within the extensive family of coumarins, the 3-arylcoumarins represent a significant subclass characterized by the presence of a phenyl group at the 3-position of the coumarin ring. nih.gov The specific compound, this compound, is a notable member of this subclass, featuring a methoxy-substituted phenyl ring at this key position. The introduction of the 4-methoxyphenyl (B3050149) group can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. Research into this compound and its close analogs has revealed its potential in various therapeutic areas, particularly as an antioxidant and anticancer agent. mdpi.com

Classification and Structural Context of Related Chromen-2-one Derivatives

Coumarins can be broadly classified based on the nature and position of substituents on the chromen-2-one nucleus. mdpi.com These classifications help in understanding the structure-activity relationships within this vast family of compounds.

Simple Coumarins: These are derivatives of the basic coumarin skeleton with simple substituents like hydroxyl, methoxy (B1213986), or alkyl groups.

Furanocoumarins and Pyranocoumarins: These are characterized by the fusion of a furan (B31954) or pyran ring to the coumarin nucleus, respectively. They can be further divided into linear and angular types depending on the position of the fused ring.

Substituted Coumarins: This is a broad category that includes coumarins with more complex substituents at various positions. This compound falls under the sub-category of 3-arylcoumarins. The nature of the aryl group and its substituents plays a crucial role in determining the biological activity of these compounds. For instance, the presence of electron-donating groups like a methoxy group on the phenyl ring has been a subject of interest in medicinal chemistry research.

The structural context of this compound is pivotal to its function. The 3-aryl substitution is a key feature that has been explored for its potential to enhance biological activities. Various synthetic methods have been developed to introduce different aryl groups at this position, allowing for the fine-tuning of the molecule's properties. nih.gov The 4-methoxy substitution on the phenyl ring is also significant, as it can influence the compound's interaction with biological targets and its metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDECIIDIVZISJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351002 | |

| Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23000-33-1 | |

| Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 4 Methoxyphenyl 2h Chromen 2 One and Its Derivatives

Conventional Synthetic Approaches

Classical methods for synthesizing 3-arylcoumarins have been the bedrock of coumarin (B35378) chemistry for over a century. These reactions, often named after their discoverers, provide reliable pathways to the target compound and its analogues. Key conventional strategies include the Perkin, Knoevenagel, Pechmann, and Wittig reactions. nih.govpensoft.net

Multi-step syntheses allow for the careful and controlled construction of complex molecules. A prominent and direct method for preparing 3-arylcoumarins is the Perkin reaction. nih.gov This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an arylacetic acid, such as 4-methoxyphenylacetic acid, in the presence of an acid anhydride (B1165640) (e.g., acetic anhydride) and a weak base (e.g., triethylamine (B128534) or sodium acetate). nih.govnih.gov The process proceeds through the formation of an intermediate α,β-unsaturated acid, which then undergoes intramolecular cyclization (lactonization) to yield the final coumarin product. sci-hub.se

Another multi-step approach involves the initial acetylation of a 2-hydroxycarbonyl compound with an aryl acetic acid. The resulting aryl acetoxy ester then undergoes a base-promoted intramolecular Dieckmann cyclization to furnish the 3-aryl-4-substituted coumarin. researchgate.net This method is advantageous due to the use of inexpensive starting materials and the ability to proceed at room temperature without metal catalysis. researchgate.net

To improve efficiency and reduce waste, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates.

One such strategy employs a triphenylphosphine/iodine (Ph₃P/I₂) system to mediate a one-pot esterification-cyclization process. researchgate.net This mild and metal-free method reacts aryl acetic acids with 2-hydroxybenzaldehydes at room temperature, offering good to excellent yields. The reaction is versatile and tolerates various functional groups. researchgate.net

Another innovative one-pot method involves an intramolecular Wittig reaction. nih.gov Substituted 2-formylphenyl 2-bromoacetate, formed in situ, undergoes cyclization in aqueous sodium bicarbonate at room temperature. This approach is noted for its benign reaction conditions, simple work-up, and good yields in a short timeframe. nih.gov

Ultrasound irradiation has also been utilized to facilitate a one-pot acylation/cyclization reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes, leading to the rapid generation of 3-arylcoumarin libraries in high yields under mild, solvent-free conditions. mdpi.comnih.gov

A highly efficient and practical protocol for the synthesis of 3-aryl-2H-chromen-2-ones involves the direct reaction of salicylaldehydes with arylacetonitriles. frontiersin.orgnih.gov For the specific synthesis of 3-(4-Methoxyphenyl)-2H-chromen-2-one, salicylaldehyde would be reacted with 4-methoxyphenylacetonitrile.

This reaction is typically promoted by a base, such as potassium tert-butoxide (tBuOK), in a solvent like dimethylformamide (DMF). frontiersin.orgrsc.orgnih.gov The method is lauded for its operational simplicity, as it does not require an inert atmosphere, and provides good to excellent yields for a variety of substituted chromenones. frontiersin.orgnih.gov The proposed mechanism involves a base-mediated condensation followed by intramolecular cyclization and hydrolysis of the resulting imine.

Table 1: Synthesis of 3-Aryl-2H-chromen-2-ones from Salicylaldehydes and Arylacetonitriles frontiersin.org

| Salicylaldehyde Substituent | Arylacetonitrile Substituent | Product | Yield (%) |

| H | 4-Methoxy | This compound | 85 |

| H | 4-Methyl | 3-(p-Tolyl)-2H-chromen-2-one | 82 |

| H | 3-Methyl | 3-(m-Tolyl)-2H-chromen-2-one | 81 |

| H | 2-Methyl | 3-(o-Tolyl)-2H-chromen-2-one | 78 |

| 4-Methoxy | H | 7-Methoxy-3-phenyl-2H-chromen-2-one | 88 |

| 4-Bromo | H | 7-Bromo-3-phenyl-2H-chromen-2-one | 86 |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key intermediates in the biosynthesis of flavonoids and can also serve as precursors for coumarin synthesis. A common route involves the Claisen-Schmidt condensation of a 3-acetylcoumarin (B160212) with an aromatic aldehyde to form a coumarin-chalcone hybrid. researchgate.netacs.orgnih.gov

However, for the synthesis of a 3-arylcoumarin from a chalcone (B49325), the pathway is different. This would typically start with a 2-hydroxychalcone, which can be synthesized via the condensation of a 2-hydroxyacetophenone (B1195853) with an appropriate benzaldehyde (B42025) (in this case, 4-methoxybenzaldehyde). The resulting 2'-hydroxychalcone (B22705) can then undergo oxidative cyclization to form the coumarin ring. For instance, hydrogen peroxide can be used as an oxidizing agent to facilitate an oxidative cyclization followed by lactonization to yield the coumarin structure. mdpi.com This approach provides a versatile entry to various coumarin derivatives by modifying the chalcone precursors.

Structural modifications of the 3-arylcoumarin scaffold are crucial for developing derivatives with tailored properties. Esterification and etherification reactions are common strategies to achieve this. The target molecule, this compound, already contains a methoxy (B1213986) group, which is an ether. This is typically incorporated by using 4-methoxyphenylacetic acid as a starting material in reactions like the Perkin condensation. nih.gov

For derivatives, hydroxyl groups on the coumarin ring system (often at positions 4, 5, or 7) or on the 3-aryl substituent are common targets for modification. For example, 7-hydroxy-4-phenylcoumarin (B181766) can be synthesized and subsequently used as a platform for introducing various moieties. Its hydroxyl group can be alkylated to form ethers or acylated to form esters. The synthesis of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412) is a clear example of an esterification reaction to create a more complex derivative. These modifications can significantly alter the molecule's biological and physical properties.

Green Chemistry Principles in Chromen-2-one Synthesis

In line with the growing demand for sustainable chemical processes, green chemistry principles are increasingly being applied to coumarin synthesis. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates and improve yields in coumarin synthesis. acs.org The use of ultrasound allows for rapid and clean conversions, often under solvent-free conditions, simplifying experimental setups and work-ups. mdpi.com For example, the synthesis of 3-arylcoumarins from salicylaldehydes and phenylacetyl chlorides is significantly faster and higher-yielding with ultrasound irradiation compared to conventional heating.

Microwave-Assisted Synthesis: Microwave heating is another non-traditional energy source that dramatically reduces reaction times, often from hours to minutes, while improving yields. The Knoevenagel condensation to produce coumarins, for instance, can be performed efficiently under solvent-free conditions with microwave activation.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. researchgate.net Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents. Brønsted acidic ionic liquids have been successfully used to catalyze the Pechmann condensation for coumarin synthesis, offering high yields, short reaction times, and the ability to be recycled and reused. pensoft.netnih.gov

Table 2: Comparison of Conventional and Green Synthesis Methods for Coumarins

| Method | Catalyst/Conditions | Advantages |

| Conventional Heating | Strong acids (H₂SO₄), organic bases, high temperatures | Well-established, reliable protocols |

| Ultrasound Irradiation | K₂CO₃, solvent-free | Rapid reaction (minutes), high yields, mild conditions, simple work-up. acs.org |

| Microwave Irradiation | Piperidine, solvent-free | Drastically reduced reaction times, improved yields, reduced pollution. |

| Ionic Liquids | Brønsted or Lewis acidic ILs, solvent-free | Recyclable catalyst, no volatile organic compounds, high efficiency. researchgate.net |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a cornerstone of green chemistry, minimizing waste and often simplifying product purification. researchgate.net For the synthesis of coumarin derivatives, including those structurally similar to this compound, solid-acid catalysts have proven effective under solvent-free conditions. The Pechmann condensation, a classic route to coumarins, can be efficiently conducted without a solvent.

For instance, the reaction of phenols with β-keto esters can be catalyzed by agents like p-toluenesulfonic acid (p-TsOH) or sulfamic acid at elevated temperatures. In a representative solvent-free synthesis of a related compound, 4-(3-methoxyphenyl)-2H-chromen-2-one, resorcinol (B1680541) and ethyl 3-methoxyphenylacetoacetate were reacted in the presence of a catalytic amount of p-TsOH (5 mol%) at 60°C, affording the product in 92% yield within just 10 minutes. smolecule.com This approach highlights the potential for high efficiency and reduced environmental footprint by eliminating the need for bulk organic solvents. researchgate.netsmolecule.com Heterogeneous catalysts, such as zeolites, have also been successfully employed for cyclization reactions to produce quinolines under solvent-free conditions, suggesting their potential applicability for coumarin synthesis. rsc.org

Table 1: Comparison of Catalysts in Solvent-Free Synthesis of a 4-Arylcoumarin Derivative smolecule.com

| Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| p-TsOH (5 mol%) | 60 | 10 | 92 |

| Sulfamic acid | 80 | 30 | 85 |

Catalysis with Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DES) have emerged as novel, non-volatile solvent alternatives for various chemical transformations, including the synthesis of heterocyclic compounds. mdpi.comresearchgate.net These solvents can act as both the reaction medium and the catalyst, offering unique reactivity and selectivity. mdpi.com Their application in catalysis is broad, covering transition metal catalysis, organocatalysis, and biotransformations. mdpi.com

While specific literature detailing the use of ILs or DES for the direct synthesis of this compound is nascent, their utility in related reactions is well-documented. For example, α-chymotrypsin has shown enhanced catalytic activity for the Friedländer reaction to produce quinolines when used in an aqueous ionic liquid solution. mdpi.com DES, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are particularly noted for their green credentials, being biodegradable and often derived from natural sources (NADES). researchgate.net They have been successfully used as co-solvents to enhance the activity and stability of enzymes like lipases in the synthesis of pharmaceutical precursors. mdpi.com The tunable nature of both ILs and DES allows for the design of specific solvent systems to optimize reaction conditions for coumarin synthesis. rsc.orgnih.gov

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the synthesis of many organic molecules by dramatically reducing reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. researchgate.netchemicaljournals.com The rapid and uniform heating provided by microwaves can enhance reaction rates for a variety of heterocyclic syntheses, including the Knoevenagel and Pechmann condensations used for preparing coumarins. researchgate.netat.ua

The synthesis of coumarins via Knoevenagel condensation has been achieved rapidly under microwave irradiation. at.ua For the synthesis of a related 4-arylcoumarin, microwave acceleration was shown to reduce the reaction time to under 5 minutes while maintaining yields above 90%. smolecule.com This efficiency is a significant improvement over conventional heating methods. researchgate.net MAOS can be effectively combined with solvent-free conditions or green solvents like water or ethanol (B145695), further enhancing the environmental friendliness of the synthetic protocol. researchgate.net For example, the synthesis of chalcones, precursors for many heterocyclic compounds, can be completed in as little as 40 seconds using microwave irradiation in ethanol. chemicaljournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | Hours to Days | Satisfactory (e.g., 62-65%) |

| Microwave Irradiation | Minutes | Excellent (e.g., 92-97%) |

Mechanochemical Synthesis (Grindstone Techniques)

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, aligns perfectly with the principles of green chemistry by eliminating the need for bulk solvents. smolecule.com This technique uses mechanical force to activate chemical bonds and drive reactions to completion.

Ball milling is a common mechanochemical method. For coumarin synthesis, grinding a phenol (B47542) with a β-keto acid or its ester in the presence of a solid catalyst like p-TsOH can induce a Pechmann condensation. smolecule.com This solvent-free, high-yield approach is an attractive alternative to traditional solution-phase synthesis. While specific reports on the mechanosynthesis of this compound are limited, the successful application of this method to structurally similar coumarins indicates its high potential. smolecule.com The technique has also been used to generate complex, carbon-rich materials and activate cycloadducts, demonstrating its versatility in modern organic synthesis. nih.gov

Biocatalysis and Nanoparticle-Mediated Synthesis

The use of biocatalysts (enzymes) and nanoparticles as catalysts represents a frontier in sustainable synthesis, offering high selectivity under mild conditions. Biocatalysis is a promising green technology for producing active pharmaceutical ingredients (APIs) and their precursors. mdpi.com

ZnO nanoparticles (NPs) have been effectively used as a recyclable, heterogeneous Lewis acid catalyst for the multi-component synthesis of 3-substituted-4-hydroxycoumarin derivatives. chimicatechnoacta.ru In one study, biogenic ZnO NPs catalyzed the reaction between 4-hydroxycoumarin (B602359), an aromatic aldehyde, and an amine in a green solvent to afford the desired products in high yields. chimicatechnoacta.ru The low toxicity, high surface area, and reusability of ZnO NPs make them an excellent choice for green synthesis. chimicatechnoacta.ru Similarly, enzymes are increasingly used in organic synthesis. Lipases, for example, have been employed in DES-based systems to produce pharmaceutical intermediates with high enantioselectivity. mdpi.com

Advanced Derivatization and Functionalization Strategies

Once the core this compound scaffold is synthesized, its structure can be further modified to create a diverse library of compounds. Advanced derivatization strategies focus on expanding the molecular complexity and exploring new chemical space.

Condensation Reactions for Scaffold Expansion

Condensation reactions are a powerful tool for expanding the coumarin scaffold. A notable example is the one-pot reaction of 4-hydroxycoumarin with an aryl aldehyde, which can lead to the formation of more complex structures. For instance, the reaction between 4-hydroxycoumarin and 4-methoxybenzaldehyde (B44291) in ethanol can yield 3,3'-((4-methoxyphenyl)methylene)bis(4-hydroxy-2H-chromen-2-one). researchgate.net This reaction proceeds via an initial Knoevenagel-type condensation followed by a Michael addition of a second molecule of 4-hydroxycoumarin, effectively dimerizing the coumarin scaffold through a methoxyphenyl-methylene bridge. researchgate.net This strategy allows for the creation of larger, more intricate molecules from simple coumarin precursors, providing a route to compounds with potentially novel properties.

Electrophilic and Nucleophilic Substitution Reactions

The this compound structure possesses multiple sites susceptible to either electrophilic or nucleophilic attack. The reactivity is largely dictated by the electronic properties of the coumarin core and the appended methoxyphenyl ring.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the coumarin scaffold, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org For instance, the presence of a nitro group on the coumarin ring facilitates the displacement of a leaving group, such as a halogen, by a nucleophile. libretexts.orgasianpubs.org The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The rate and feasibility of these substitutions are highly dependent on the nature of the nucleophile and the position of the activating groups; ortho and para positions are strongly activating, whereas meta substituents offer less stabilization to the anionic intermediate. libretexts.orgyoutube.com While simple aryl halides are generally resistant to nucleophilic attack, the activation by groups like -NO2 can increase the reaction rate by a factor of 10⁸ or more. libretexts.org

In the context of 3-arylcoumarin derivatives, nucleophilic substitution can also occur on substituents. For example, a methoxy group on a related derivative can be replaced by other functional groups using nucleophiles like thiols or amines.

Electrophilic substitution reactions, on the other hand, are more likely to occur on the electron-rich 4-methoxyphenyl (B3050149) ring. The methoxy group is a powerful ortho-, para-directing activator, making the positions adjacent and opposite to it prime targets for electrophiles.

| Reaction Type | Substrate | Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4-Chloro-3-nitro-2H-chromen-2-one | 4-(4-Aminophenyl)morpholin-3-one, K₂CO₃ | DMF, Low Temperature | 4-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives | The electron-withdrawing nitro group at the C-3 position facilitates nucleophilic substitution at the C-4 position. asianpubs.org |

| Nucleophilic Substitution | 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temperature | N,N-Dimethyl-2,4-dinitroaniline | Demonstrates the strong activating effect of ortho and para nitro groups in SNAr reactions. libretexts.org |

| Nucleophilic Substitution | 3-(3-Amino-4-methoxyphenyl)-2H-chromen-2-one derivative | Thiols or Amines | Not specified | Substituted derivatives | The methoxy group can undergo nucleophilic substitution. |

Halogenation Reactions (e.g., Bromination)

Halogenation, particularly bromination, is a common method for functionalizing the this compound scaffold. The reaction's outcome and regioselectivity depend on the reagents and conditions employed.

The use of elemental bromine (Br₂) often leads to the addition across the C3-C4 double bond of the coumarin's α,β-unsaturated lactone system, a reaction typical for alkenes. wpmucdn.comyoutube.com This proceeds through a cyclic bromonium ion intermediate, resulting in an anti-addition of two bromine atoms across the double bond. youtube.comyoutube.com

Alternatively, reagents like N-Bromosuccinimide (NBS) are utilized for selective bromination at allylic or benzylic positions or for aromatic bromination under milder conditions. cambridgescholars.com For acetophenone (B1666503) derivatives, selective bromination of the acetyl side-chain can be achieved using bromine in methanol, with the reaction's course being influenced by the electron density of the aromatic ring. zenodo.org In the case of 3-arylcoumarins, bromination can be directed to either the coumarin nucleus or the 3-aryl substituent. For example, the synthesis of 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin highlights the introduction of a bromine atom onto the phenyl ring at position 3. unica.it The presence of a halogen atom on this ring has been noted as potentially crucial for certain biological activities. unica.it

| Reaction Type | Substrate | Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|---|

| Bromination | 3-Chloro-4'-methoxychalcone | In situ generated Br₂ (e.g., from KBr and CAN) | Acetic Acid | 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone | Alkene addition reaction via a bromonium ion intermediate. wpmucdn.com |

| Bromination | Hydroxysalicylaldehyde and Phenylacetic acid derivative | Potassium acetate, Acetic anhydride, then Bromine source | Reflux, then further reaction | 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Synthesis of a brominated 3-arylcoumarin derivative. unica.it |

| Bromination | 2-Benzyloxy-5-methyl acetophenone | Br₂ in Methanol | 0-5°C, then Room Temp. | 2-Benzyloxy-5-methyl-ω-bromoacetophenone | Selective bromination of the acetyl side-chain is possible by controlling the ring's electron density. zenodo.org |

| Bromination | Alkenes | Br₂ | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Vicinal dibromide | Proceeds via anti-addition through a three-membered bromonium ion intermediate. youtube.comyoutube.com |

Reduction and Oxidation Protocols

The reduction and oxidation of this compound and its derivatives allow for significant structural modifications, impacting their chemical and biological profiles.

Reduction protocols often target the α,β-unsaturated lactone (the pyrone ring) of the coumarin core. Using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the chromen-2-one core can be reduced to its dihydro derivative. This transformation saturates the C3-C4 double bond and can potentially open the lactone ring, depending on the reaction conditions and the strength of the reducing agent.

Oxidation reactions can be performed on various parts of the molecule. For instance, in derivatives containing an amino group, oxidation can convert it into a nitro functionality using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. The methoxy group on the phenyl ring can also be a site for oxidative reactions, although this can sometimes lead to demethylation under harsh conditions. The synthesis of p-methoxyphenylacetic acid from p-methoxyphenyl acetaldehyde (B116499) can be achieved using an oxidizing agent mixture of hydrogen peroxide and sodium chlorite, showcasing an oxidation adjacent to the aromatic ring. google.com

| Reaction Type | Substrate | Reagent(s) | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|---|

| Reduction | 3-(3-Amino-4-methoxyphenyl)-2H-chromen-2-one (chromen-2-one core) | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Not specified | Dihydro derivatives | The coumarin pyrone ring can be reduced to saturate the C3-C4 double bond. |

| Oxidation | 3-(3-Amino-4-methoxyphenyl)-2H-chromen-2-one (amino group) | Potassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂) | Not specified | Nitro derivatives | The amino group can be oxidized to a nitro group. semanticscholar.org |

| Oxidation | p-Methoxyphenyl acetaldehyde | Hydrogen peroxide and Sodium chlorite | Not specified | p-Methoxyphenylacetic acid | Oxidation of an aldehyde group attached to the methoxyphenyl moiety. google.com |

Iii. Spectroscopic and Advanced Structural Elucidation of 3 4 Methoxyphenyl 2h Chromen 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-arylcoumarin derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

The ¹H-NMR spectrum of 3-(4-methoxyphenyl)-2H-chromen-2-one and its analogues provides characteristic signals for the coumarin (B35378) core and the substituted phenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The spectrum typically displays signals for nine aromatic protons and three methoxy (B1213986) protons. A key diagnostic signal is the singlet corresponding to the proton at the C4 position of the coumarin ring (H-4), which typically appears in the downfield region. The four protons of the coumarin's benzo ring (H-5, H-6, H-7, H-8) and the four protons of the 4-methoxyphenyl (B3050149) substituent (H-2', H-3', H-5', H-6') appear as a series of multiplets, doublets, and triplets, depending on their substitution pattern and coupling relationships. For the parent compound, the protons on the 4-methoxyphenyl ring often appear as two distinct doublets due to symmetry. The three protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet in the upfield region of the aromatic spectrum.

For instance, in the related compound 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the C4-H proton appears as a singlet at δ 8.47 ppm. nih.gov The aromatic protons of the coumarin and phenyl rings are observed between δ 7.34 and δ 8.34 ppm. nih.gov

Table 1: Typical ¹H-NMR Chemical Shift Ranges for this compound Analogues

| Proton Assignment | Multiplicity | Typical Chemical Shift (δ) ppm |

| H-4 | Singlet (s) | 7.8 - 8.5 |

| H-5 | Doublet (d) or Multiplet (m) | 7.3 - 7.6 |

| H-6, H-7, H-8 | Multiplets (m) | 7.0 - 7.4 |

| H-2', H-6' | Doublet (d) | 7.5 - 7.8 |

| H-3', H-5' | Doublet (d) | 6.9 - 7.1 |

| -OCH₃ | Singlet (s) | 3.8 - 3.9 |

The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum of a typical this compound analogue shows a characteristic signal for the lactone carbonyl carbon (C-2) in the highly deshielded region (δ 155-165 ppm). The quaternary carbons and protonated carbons of the aromatic systems can be distinguished, often with the aid of DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

For example, in an 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one analogue, the carbon signals span a wide range, with the methoxy carbon appearing around δ 55-65 ppm and the aromatic carbons resonating between δ 115 and δ 150 ppm. nih.gov The chemical shifts are sensitive to the electronic effects of substituents on both the coumarin ring and the 3-aryl moiety. docbrown.info

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound Analogues

| Carbon Assignment | Typical Chemical Shift (δ) ppm |

| C-2 (C=O) | 158.0 - 162.0 |

| C-3 | 125.0 - 130.0 |

| C-4 | 138.0 - 145.0 |

| C-4a | 118.0 - 120.0 |

| C-5, C-6, C-7, C-8 | 116.0 - 135.0 |

| C-8a | 152.0 - 156.0 |

| C-1' | 125.0 - 128.0 |

| C-2', C-6' | 129.0 - 131.0 |

| C-3', C-5' | 114.0 - 116.0 |

| C-4' | 159.0 - 162.0 |

| -OCH₃ | 55.0 - 56.0 |

While 1D NMR spectra provide essential data, complex substitution patterns in analogues can lead to signal overlap. Two-dimensional (2D) NMR techniques are employed for the complete and unambiguous assignment of all proton and carbon signals. ceon.rsipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing neighboring protons within the same spin system. It is particularly useful for assigning the adjacent protons on the coumarin's benzo ring (e.g., H-5 through H-8) and the 4-methoxyphenyl ring. ceon.rs

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. ceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (which have no attached protons) by correlating them with nearby protons. For instance, the signal for the C-4 proton can show correlations to C-2, C-3, C-4a, and C-5, confirming the connectivity around the lactone ring. ceon.rsresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the spatial orientation of different parts of the molecule. ceon.rs

Together, these 2D techniques provide a comprehensive map of the molecular structure, allowing for definitive assignment of every signal in the ¹H and ¹³C NMR spectra. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound analogues. The spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic absorption band is that of the α,β-unsaturated ester (lactone) carbonyl group (C=O), which typically appears as a strong peak in the region of 1750-1680 cm⁻¹. nih.gov Other significant absorptions include those for aromatic C=C stretching, C-H stretching, and the C-O-C stretching of the ether and lactone groups. For this compound, the methoxy group gives rise to characteristic C-H and C-O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Methoxy C-H | Stretch | 2950 - 2840 | Medium-Weak |

| Lactone C=O | Stretch | 1750 - 1680 | Strong |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium-Variable |

| C-O-C (Lactone/Ether) | Stretch | 1300 - 1000 | Strong |

For example, the IR spectrum of 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one showed a strong C=O stretch at 1681 cm⁻¹ and aromatic C-H stretching at 3083 cm⁻¹. ceon.rs Another related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, displays a strong carbonyl absorption at 1700 cm⁻¹. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing coumarin derivatives. It typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy.

For this compound (C₁₆H₁₂O₃), the expected exact mass is 252.0786 g/mol . The ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 253.0864 for the [M+H]⁺ ion and/or at m/z 275.0683 for the [M+Na]⁺ ion. Fragmentation of the molecular ion can also occur, providing further structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring. sciepub.com

Iv. Computational Chemistry and Theoretical Studies on 3 4 Methoxyphenyl 2h Chromen 2 One

Molecular Docking and Molecular Dynamics Simulations

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a computational technique used to predict and analyze the binding of a small molecule (a ligand) to a protein target. nih.govnih.gov This process is crucial for understanding the mechanism of action of a potential drug. The method involves docking the ligand into the binding site of a protein and analyzing the resulting non-covalent interactions. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect and visualize these interactions.

For the 3-phenylcoumarin (B1362560) class of compounds, computational studies have explored their interactions with various enzymes implicated in diseases like Alzheimer's. A recent study investigated a series of 3-phenylcoumarin derivatives as potential inhibitors of human cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov Such profiling helps identify key residues in the protein's active site that are crucial for binding and can guide the optimization of the ligand's structure to enhance its activity. nih.govnih.gov

An interaction profile for 3-(4-Methoxyphenyl)-2H-chromen-2-one would typically be generated by docking it into the crystal structures of various protein targets. The resulting data would be summarized in a table detailing the types of interactions formed.

Illustrative Ligand-Protein Interaction Profile This table is a hypothetical representation of how interaction data for this compound would be presented.

| Target Protein | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| MAO-B | TYR 435 | Pi-Pi Stacking | 3.8 |

| MAO-B | ILE 199 | Hydrophobic | 4.1 |

| MAO-B | CYS 172 | Hydrogen Bond | 2.9 |

| AChE | TRP 86 | Pi-Pi Stacking | 4.5 |

| AChE | TYR 337 | Pi-Pi Stacking | 4.2 |

Prediction of Binding Affinities and Inhibition Constants

Molecular docking programs not only predict the binding pose but also calculate a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol). nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and stronger binding. nih.gov This value is critical for ranking potential drug candidates before undertaking expensive experimental synthesis and testing. nih.gov

In studies of 3-phenylcoumarin derivatives, docking scores have been used to predict their inhibitory potential against targets like cholinesterases and monoamine oxidases. nih.gov For instance, one study reported binding scores for a series of derivatives, with the most potent compound showing a strong binding affinity for all four tested enzymes (AChE, BChE, MAO-A, and MAO-B). nih.gov These predicted affinities often correlate well with experimentally determined inhibition constants like IC₅₀ or Kᵢ values.

Illustrative Predicted Binding Affinities This table demonstrates how predicted binding data for this compound against various targets could be displayed.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |

|---|---|---|

| Acetylcholinesterase (4EY7) | -9.8 | ~250 nM |

| Butyrylcholinesterase (4BDS) | -9.5 | ~400 nM |

| Monoamine Oxidase A (2Z5X) | -8.9 | ~950 nM |

| Monoamine Oxidase B (2V5Z) | -9.2 | ~600 nM |

Characterization of Active Site Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand in the protein's active site. The most common and significant interactions include:

Hydrogen Bonding: These occur between a hydrogen bond donor (like an -OH or -NH group) and an acceptor (like an oxygen or nitrogen atom). They are highly directional and crucial for binding specificity.

Pi-Stacking (π-π Interactions): These interactions occur between aromatic rings, such as the phenyl and chromenone rings of the coumarin (B35378) scaffold and aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the protein. marmara.edu.tr

Docking studies on 3-phenylcoumarin derivatives frequently highlight the importance of π-π stacking and hydrogen bonds for their inhibitory activity. For example, the interaction of these coumarins with the active site of MAO-B is often stabilized by π-π stacking with tyrosine residues. nih.govresearchgate.net Similarly, docking against human cytochrome P450 enzyme CYP2A13 showed that the orientation of coumarin derivatives in the active site is determined by hydrogen bonds and hydrophobic contacts. utupub.fi

Conformational Analysis and Ligand Dynamics

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. The flexibility of a ligand, such as this compound, can significantly influence its ability to fit into a protein's binding site. Computational methods can predict the lowest energy (most stable) conformation of a molecule. mdpi.com

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose and the flexibility of both the ligand and the protein's active site residues, offering a more realistic view of the interaction than static docking. nih.gov Studies on 3-phenylcoumarin derivatives have used such simulations to confirm the stability of the predicted binding modes within the active sites of target enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of numerical values known as molecular descriptors (which describe physicochemical, topological, or electronic properties) is calculated. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build an equation that correlates the descriptors with the activity. nih.gov

A study on 3-phenylcoumarin derivatives employed a 3D-QSAR technique known as Comparative Molecular Field Analysis (CoMFA) to build a model predicting inhibitory properties. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing and accelerating the drug discovery process. mdpi.comnih.gov

Identification of Key Physicochemical Descriptors Influencing Activity

A major benefit of QSAR modeling is the identification of the most important molecular descriptors that influence biological activity. These descriptors provide a quantitative understanding of the structure-activity relationship (SAR). For example, a QSAR model might reveal that higher activity is associated with lower molecular weight, a specific range of lipophilicity (logP), or the presence of hydrogen bond donors.

For various chromene and coumarin derivatives, QSAR studies have identified several key descriptors:

2D Autocorrelation Descriptors: These describe the spatial distribution of physicochemical properties on the molecule and have been found to be important for the apoptosis-inducing activity of 4-aryl-4H-chromenes. nih.gov

Dipole Moment: This quantum chemical parameter has also been shown to significantly influence the activity in cancer cell lines. nih.gov

Constitutional Descriptors: Properties like the number of sulfur atoms or the flexibility of a substituent side chain can be critical for cytotoxicity.

By understanding which descriptors are crucial, chemists can rationally design new derivatives of this compound with modified properties that are predicted to have enhanced biological activity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Phenylcoumarin |

V. in Vitro Biological Activity and Mechanistic Investigations of 3 4 Methoxyphenyl 2h Chromen 2 One and Its Derivatives

Enzyme Inhibition Potency and Mechanism of Action

The core structure of 3-(4-methoxyphenyl)-2H-chromen-2-one serves as a versatile scaffold for the development of potent enzyme inhibitors. The interaction of these compounds with enzymes is often characterized by specific inhibition kinetics and can be quantified to determine their potency.

Enzyme inhibitors are classified based on how they interact with the enzyme and its substrate. A competitive inhibitor vies with the substrate for the enzyme's active site. uniroma1.itlibretexts.orgnih.gov This type of inhibition can be overcome by increasing the substrate concentration. uniroma1.it In contrast, a non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. libretexts.orgMixed-type inhibition , a more complex form, occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). nih.gov The specific type of inhibition exerted by a derivative of this compound is crucial for understanding its mechanism of action and for guiding further structural modifications to enhance its inhibitory potential. For instance, studies on tyrosinase inhibitors demonstrate that analyzing the relationship between the half-maximal inhibitory concentration (IC50) and the substrate concentration can help distinguish between non-competitive and other forms of inhibition. nih.gov

Derivatives of the 2H-chromen-2-one scaffold have demonstrated inhibitory activity against a wide array of clinically relevant enzymes.

Acetylcholinesterase (AChE): AChE is a key target in the management of Alzheimer's disease. researchgate.net Coumarin (B35378) derivatives have been designed to inhibit AChE, thereby increasing acetylcholine (B1216132) levels in the brain. nih.gov Some derivatives are engineered as dual-binding inhibitors, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netnih.gov This dual action can not only improve cognitive function but also prevent the enzyme from promoting the aggregation of beta-amyloid plaques, a hallmark of Alzheimer's disease. researchgate.net For example, a derivative of this compound, specifically ω-3-(4-{[Benzyl(Methyl)Amino]-Methyl}Phenyl)-6,7-Dimethoxy-2H-2-Chromenone (AP2238), was designed for this dual-binding function. researchgate.net

Tyrosinase: This copper-containing enzyme plays a vital role in melanin (B1238610) biosynthesis, and its over-activity can lead to hyperpigmentation disorders. nih.govnih.govnih.gov Coumarin-based compounds, including chalcone (B49325) and thiosemicarbazone derivatives, have been identified as potent tyrosinase inhibitors. nih.gov The inhibitory mechanism often involves chelation of the copper ions in the enzyme's active site. nih.gov Some thiophene (B33073) chalcone derivatives have shown strong competitive inhibition against mushroom tyrosinase with IC50 values in the nanomolar to low micromolar range. nih.gov

α-Glucosidase: As a key enzyme in carbohydrate digestion, α-glucosidase is a prime target for controlling postprandial hyperglycemia in type 2 diabetes. nih.govnih.gov Coumarin–hydrazone hybrids and other derivatives have been synthesized and shown to exhibit significant in vitro α-glucosidase inhibitory activity, in some cases superior to the standard drug acarbose. nih.gov The 4-hydroxycoumarin (B602359) moiety is considered a key feature for this inhibitory activity. mdpi.com

Lanosterol 14α-Demethylase (CYP51): This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. psu.edupibb.ac.cn It is the primary target for azole antifungal drugs. nih.govcardiff.ac.uk While human CYP51 is generally resistant to inhibition, developing selective inhibitors for fungal CYP51 is a major goal in antifungal therapy. psu.edunih.gov Studies focus on designing molecules that exhibit high selectivity for the fungal enzyme over its human counterpart to minimize side effects. psu.educardiff.ac.uk

Topoisomerase: These enzymes are crucial for managing DNA topology during replication, transcription, and recombination, making them important targets in cancer chemotherapy. nih.govmdpi.com Natural compounds and their synthetic analogs can act as topoisomerase inhibitors by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells. nih.govmdpi.com Some flavonoids have been identified as dual inhibitors of both Topoisomerase I and II. nih.gov

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions. edx.org IC50 values are typically determined through a series of in vitro enzymatic assays where the enzyme activity is measured in the presence of varying concentrations of the inhibitor. edx.org The results are plotted as enzyme activity versus inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated. While IC50 is a widely used measure of potency, it's important to note that its value can be influenced by the substrate concentration used in the assay. edx.org For a more direct comparison of inhibitor strength, the inhibition constant (Ki), a true equilibrium constant, is often calculated from IC50 values using the Cheng-Prusoff equation. edx.org

Anticancer Potential and Cellular Mechanisms

The this compound framework is a promising platform for the development of novel anticancer agents. In vitro studies have highlighted the cytotoxicity of these compounds against various cancer cell lines and have begun to unravel the underlying cellular and molecular mechanisms.

Derivatives of this compound have demonstrated significant growth-inhibitory activities against a range of human cancer cell lines. For instance, a thiazole (B1198619) derivative, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, was evaluated for its antiproliferative effects. The study revealed that leukemia cell lines (HL-60 and Jurkat) were the most sensitive to the compound, with IC50 values of 7.5 µg/mL and 8.9 µg/mL, respectively. dmed.org.ua The compound's efficacy decreased in the following order: leukemia > hepatocarcinoma ~ cervix > lung carcinoma > glioblastoma > breast carcinoma cells. dmed.org.ua Similarly, other coumarin derivatives with basic amino side chains have shown cytotoxicity against lung cancer (A549) and normal lung (LL47) cell lines, though selectivity for cancer cells remains a critical factor in drug development. researchgate.netnih.gov

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| HL-60 | Leukemia | 7.5 |

| Jurkat | Leukemia | 8.9 |

| HepG2 | Hepatocarcinoma | Data not specified |

| MCF-7 | Breast Carcinoma | Data not specified |

| A549 | Lung Carcinoma | Data not specified |

A key strategy in cancer therapy is to trigger programmed cell death, or apoptosis, in tumor cells. nih.gov Many anticancer agents exert their effects by causing irreparable cellular damage that initiates apoptotic pathways. Another common mechanism is the disruption of the cell cycle, which halts cell proliferation and can also lead to apoptosis. frontiersin.orgresearchgate.net

Studies on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives containing a 4-methoxyphenyl (B3050149) group have shown they can induce cell cycle arrest. nih.gov For example, compound 3a (4-chloro-5-para-methoxyphenyl) was investigated for its effect on the MCF-7 human breast cancer cell line. Flow cytometry analysis revealed that treatment with this compound led to a significant accumulation of cells in the G1 phase of the cell cycle. nih.gov Another stilbenoid compound demonstrated the ability to induce G2/M phase arrest in lung cancer cells, which was followed by an increase in the sub-G1 cell population, indicative of apoptosis. nih.gov This process was associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The induction of apoptosis is a desirable outcome for chemotherapeutic agents, and compounds derived from the this compound structure have shown promise in activating these cell death mechanisms in cancer cells. nih.govnih.gov

Modulation of Signal Transduction Pathways (e.g., Kinase Inhibition, AKT/mTOR, NF-κB, Nrf2/HO-1)

Derivatives of this compound have demonstrated significant activity in modulating key signal transduction pathways implicated in inflammatory diseases and cancer.

One such derivative, (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one, has been shown to exert anti-inflammatory effects by mediating TLR4, NF-κB, and ERK/JNK signaling pathways in monocytes. nih.gov This compound significantly suppressed lipopolysaccharide (LPS)-induced NF-κB activation, including the phosphorylation and degradation of I-κB, and the nuclear translocation of p65 and p50. nih.gov Furthermore, it blocked the LPS-induced expression of TLR4 and suppressed the degradation of IRAKs and the phosphorylation of JNK and ERK, though it had minimal effect on p38 kinase activation. nih.gov Another study on a coumarin derivative bearing a 3,4-dimethoxybenzylidene hydrazinyl moiety highlighted its potency in significantly reducing NF-κB levels, comparable to the well-established anti-inflammatory drug dexamethasone. nih.gov Similarly, 6-methylcoumarin (B191867) was found to suppress the MAPK signaling pathway by inhibiting the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages. mdpi.com

In the context of cancer, a modified derivative, (E)-3-(3-amino-4-methoxyphenyl)-1-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl) prop-2-en-1-one hydrochloride (SKLB-M8), has been reported to inhibit the proliferation of melanoma cells by down-regulating the activated Akt/mTOR signaling pathway. researchgate.net The PI3K/Akt/mTOR pathway is a crucial survival pathway that is often constitutively activated in many cancers. nih.gov Its activation can be initiated by various growth factor receptors and oncogenes, leading to the regulation of cellular processes that contribute to cancer initiation and maintenance. nih.gov Research has shown that coumarin and its derivatives can suppress key signaling pathways like Akt/mTOR and PI3K, thereby reducing cell growth and migration in various cancer types. researchgate.net For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to inhibit VEGFR2 phosphorylation, which in turn downregulates AKT activity, leading to anticancer effects in breast cancer cells. nih.gov

The Nrf2/HO-1 pathway, a chief regulator of endogenous antioxidant and cytoprotective responses to oxidative stress and inflammation, is another target of coumarin derivatives. nih.gov Activation of this pathway can upregulate the expression of antioxidant genes and suppress NF-κB-dependent proinflammatory genes. nih.gov A study on new coumarin-based analogs combined with curcumin (B1669340) demonstrated their ability to act as potential TNF-α production inhibitors by upregulating the Nrf2/HO-1 pathway and downregulating AKT/mTOR and NF-κB signaling in LPS-induced macrophages. nih.gov

Effects on DNA Synthesis and Protein Expression Relevant to Carcinogenesis

The anticancer activity of this compound derivatives extends to their effects on DNA synthesis and the expression of proteins that are pivotal to the development and progression of cancer.

A derivative, 3-(3-amino-4-methoxyphenyl)-2H-chromen-2-one, has demonstrated efficacy against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. Its mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation. Further research into novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles revealed that these compounds exert their antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and by inducing apoptosis. nih.gov

The cytotoxic activity of certain coumarin derivatives, such as 4-oxo-4-(2-oxo-2H-chromen-3-yl)but-2-enoic acid, is attributed to the coumarin moiety and the formation of intermolecular hydrogen bonds with DNA bases. nih.gov The introduction of a pyrazole (B372694) carbothioamide moiety has been shown to enhance this cytotoxic activity. nih.gov

At the molecular level, coumarin derivatives have been observed to modulate the expression of key proteins involved in apoptosis. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) was found to activate pro-apoptotic proteins such as caspase-3, -8, and -9, and Bax, while inhibiting the anti-apoptotic protein Bcl-2 in breast cancer cells. nih.gov In HeLa cervical cancer cells, MMPP was shown to induce apoptosis primarily through the extrinsic pathway by significantly increasing the expression of the death receptors DR5 and FAS. nih.gov Additionally, MMPP inhibited the mRNA expression of transcription factors that promote the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

Antimicrobial Activity and Modes of Action

Coumarin derivatives have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a broad spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Numerous studies have highlighted the antibacterial potential of derivatives of this compound. For instance, a series of pyridine (B92270) derivatives synthesized from 3-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-one showed moderate to good inhibition zones against Staphylococcus aureus (as a Gram-positive bacterium) and Salmonella typhimurium (as a Gram-negative bacterium). researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antibacterial activity. The presence of a coumarin moiety appears to favor activity against S. aureus strains, while a naphthoquinone moiety enhances effects against Bacillus cereus. mdpi.com Conversely, the replacement of hydroxyl groups with methoxy (B1213986) groups on the B-ring has been found to impair antibacterial activity. mdpi.com The attachment of a halogen group, such as chlorine, to the phenyl ring of the coumarin nucleus has been reported to have a notable effect on antibacterial actions. arkajainuniversity.ac.in

Specific derivatives have shown significant potency. For example, 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one exhibited good antibacterial activity against S. aureus and B. subtilis. arkajainuniversity.ac.in Another study reported that coumarin derivatives containing a trifluoromethyl (CF3) group showed high antibacterial activity against B. cereus, Micrococcus luteus, and S. aureus. nih.gov

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine derivatives of 3-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-one | Staphylococcus aureus | Salmonella typhimurium | Moderate to good inhibition zones observed. | researchgate.net |

| 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one | S. aureus, Bacillus subtilis | Not specified | Good antibacterial activity reported. | arkajainuniversity.ac.in |

| Coumarin derivatives with CF3 group | B. cereus, Micrococcus luteus, S. aureus | Not specified | High antibacterial activity observed. | nih.gov |

| Coumarin with naphthoquinone moiety | Bacillus cereus | Not specified | Enhanced antibacterial effects. | mdpi.com |

Antifungal Efficacy Against Yeast and Filamentous Fungi

Derivatives of this compound have also demonstrated significant antifungal properties. A study investigating newly synthesized coumarins, specifically 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one and 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, reported significant activity against selected fungi. nih.gov

The antifungal activity of coumarin derivatives can be influenced by various structural modifications. For example, coumarin ring-opening derivatives have been designed and synthesized, showing inhibitory effects against fungi such as Gibberella zeae, Cucumber anthrax, and Alternaria mali. researchgate.net

In a study evaluating the antifungal activity of various synthesized pyridine derivatives of 3-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-one, moderate to good inhibition was observed against the yeast Candida albicans. researchgate.net

Mechanisms Involving Inhibition of Microbial Biosynthesis Pathways (e.g., Ergosterol)

While the precise mechanisms of antimicrobial action for many coumarin derivatives are still under investigation, some studies point towards the inhibition of essential microbial biosynthesis pathways. Ergosterol is a vital component of fungal cell membranes, and its inhibition is a common target for antifungal drugs. Although direct evidence for the inhibition of ergosterol biosynthesis by this compound is not extensively detailed in the provided search results, the broad antifungal activity of coumarins suggests that interference with cell membrane integrity could be a possible mode of action. Further research is needed to elucidate the specific molecular targets and mechanisms involved in the antimicrobial effects of these compounds.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds, including coumarin derivatives, are well-known for their antioxidant properties, which enable them to scavenge free radicals and protect against oxidative damage. nih.gov The antioxidant potential of this compound and its analogs has been evaluated through various in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method is a commonly used assay to evaluate antioxidant activity. nih.gov Studies on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives found them to be highly active in scavenging the DPPH radical. eco-vector.com Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been screened for their antioxidant activity using the DPPH method, with some compounds exhibiting activity even higher than the well-known antioxidant ascorbic acid. nih.gov For instance, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was found to have a DPPH radical scavenging activity 1.13 times higher than that of ascorbic acid. nih.gov

The mechanisms by which these compounds exert their antioxidant effects can vary. One proposed mechanism involves the transfer of electrons along the conjugation chain, particularly through the vinylene group of a propenone fragment in chalcone-like structures. eco-vector.com Another mechanism is the hydrogen atom transfer (HAT) from hydroxyl groups. mdpi.com The number and position of hydroxyl groups on the phenolic structure can significantly influence the antioxidant activity. nih.gov Additionally, some pyranoanthocyanins, which share structural similarities with coumarins, have been shown to trap free radicals through the demethylation of methoxy groups, followed by the HAT mechanism from hydroxyl groups. mdpi.com

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH | Highly active in scavenging the DPPH radical. | eco-vector.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | DPPH | Some derivatives showed higher activity than ascorbic acid. | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | 1.13 times higher radical scavenging activity than ascorbic acid. | nih.gov |

| 2H-chromen-2-one derivatives | Superoxide radical anion scavenging | Moderate antiradical activity observed. | researchgate.net |

Anti-Inflammatory Activity and Molecular Targets

Chronic inflammation is a key factor in a multitude of diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. nih.gov 3-Arylcoumarins, including this compound, have been identified as potent anti-inflammatory agents. tandfonline.comnih.govresearchgate.netnih.gov

3-Arylcoumarin derivatives exert their anti-inflammatory effects by modulating the production of key inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7), these compounds have been shown to significantly inhibit the production of nitric oxide (NO), a critical signaling molecule in acute and chronic inflammation. nih.govmdpi.com

Furthermore, these compounds effectively suppress the expression and secretion of pro-inflammatory cytokines. Studies have demonstrated that various coumarin derivatives can reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β). mdpi.comnih.govnih.gov For example, a pyranochalcone-derived compound significantly reduced serum levels of TNF-α, IL-1β, and IL-6 in an in vivo arthritis model and suppressed their expression in vitro. nih.gov Similarly, another coumarin derivative was found to decrease the production of these same cytokines by downregulating key signaling pathways. nih.gov This modulation of inflammatory mediators is a cornerstone of the anti-inflammatory profile of this class of compounds.

The anti-inflammatory action of 3-arylcoumarins is also mediated through the direct inhibition of enzymes that synthesize inflammatory mediators. Cyclooxygenase-2 (COX-2) is a primary target, as it is an inducible enzyme responsible for the production of prostaglandins (B1171923) during inflammation. mdpi.com Several coumarin derivatives have been shown to be potent and, in some cases, selective inhibitors of COX-2. mdpi.comdocumentsdelivered.comnih.gov This selective inhibition is a desirable trait, as it may reduce the gastrointestinal side effects associated with non-selective inhibition of both COX-1 and COX-2. mdpi.com

In addition to COX-2, some 3-arylcoumarins have been evaluated for their ability to inhibit 5-lipoxygenase (LOX5), another key enzyme in the inflammatory cascade that produces leukotrienes. tandfonline.com The dual inhibition of both COX and LOX pathways is a valuable strategy for developing broad-spectrum anti-inflammatory agents.

Heme oxygenase-1 (HO-1) is another relevant enzyme, but it plays a protective, anti-inflammatory role. Some coumarin derivatives exert their effects by upregulating the Nrf2/HO-1 signaling pathway. nih.govnih.gov Activation of this pathway leads to the production of HO-1, which helps to resolve inflammation and protect against oxidative stress.

Vi. Medicinal Chemistry and Lead Optimization of Chromen 2 One Scaffolds

Structure-Activity Relationship (SAR) Studies for 3-(4-Methoxyphenyl)-2H-chromen-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its derivatives correlates with their biological activity. These studies involve systematically altering parts of the molecule and observing the resulting changes in efficacy, potency, and selectivity. stanford.edu

A pharmacophore represents the key three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For 3-arylcoumarin derivatives, the core scaffold itself, consisting of the coumarin (B35378) ring system linked to a phenyl group at the C-3 position, is a primary pharmacophoric element. nih.gov

Molecular docking and modeling studies have been instrumental in defining these features. For instance, in the context of monoamine oxidase B (MAO-B) inhibition, the 3-arylcoumarin scaffold fits within the enzyme's active site. nih.gov The carbonyl group of the chromene ring can interact with key residues like Ser530 in cyclooxygenase-2 (COX-2), while the aryl ring at C-3 extends into specific pockets of the enzyme. researchgate.net The planarity of the coumarin system and the torsional angle of the C-3 phenyl ring are critical for optimal binding. The 4-methoxyphenyl (B3050149) group, in particular, contributes to the electronic and steric profile that influences these interactions.

Key pharmacophoric features often include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the coumarin and the phenyl ring at the C-3 position. These are crucial for establishing hydrophobic and van der Waals interactions within the target's binding site. nih.gov

A Hydrogen Bond Donor/Acceptor Site: Substituents, such as hydroxyl or methoxy (B1213986) groups, on either of the aromatic rings can provide additional interaction points.

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the 3-arylcoumarin scaffold profoundly affect its biological and pharmacological properties, including lipophilicity, bioavailability, and target-specific activity. nih.govresearchgate.net

The electronic effects of substituents can significantly alter the reactivity and stability of the coumarin derivative. nih.gov Studies have shown that both the coumarin nucleus and the C-3 phenyl ring are sensitive to substitution.

Coumarin Ring (Benzopyran-2-one moiety): Substituents at positions 6, 7, and 8 are commonly explored. For example, in a series of 7,8-diacetoxy-3-arylcoumarins, the cytotoxic activity was found to be dependent on the substitution pattern of the aryl group at the C-3 position. nih.gov Hydroxyl groups, particularly at C-7, are often crucial for antioxidant activity.

C-3 Phenyl Ring: The substitution pattern on this ring is critical for tuning activity and selectivity. For instance, in the development of COX-2 inhibitors based on a 2-phenyl-4H-chromen-4-one scaffold, a methylsulfonyl group (a strong electron-withdrawing group) at the para-position of the phenyl ring was found to be optimal for potent and selective inhibition, as it fits into a secondary pocket of the COX-2 active site. researchgate.net In contrast, for antidepressant activity, different substitution patterns on the C-3 phenyl ring led to potent compounds. nih.gov

The following table summarizes the influence of substituent electronic properties on the antioxidant activity of certain coumarin derivatives.

| Coumarin Derivative | Substituent at C-6 | Electronic Effect | Antioxidant Activity (% HO• reduction) | Source |

|---|---|---|---|---|

| 3-methoxycarbonyl-6-bromocoumarin | -Br | Electron-withdrawing | 13% | researchgate.net |

| 3-methoxycarbonyl-6-nitrosocoumarin | -NO2 | Strongly electron-withdrawing | 15% | researchgate.net |

| 3-methoxycarbonyl-6-hydroxycoumarin | -OH | Electron-donating | 20% | researchgate.net |

| 3-methoxycarbonyl-6-methoxycoumarin | -OMe | Strongly electron-donating | 23% | researchgate.net |

As the data indicates, stronger electron-donating groups like -OH and -OMe led to higher radical scavenging activity, highlighting the importance of electron delocalization for this specific biological function. nih.gov

The specific functional groups introduced onto the this compound scaffold can dramatically impact potency and selectivity for a given biological target.

For MAO-B inhibitors, the introduction of halogens, alkyl, hydroxy, and alkoxy groups on either benzene ring resulted in compounds with high affinity and selectivity, with some derivatives showing picomolar potency. nih.gov For example, 3-(3-bromophenyl)-6-methylcoumarin was found to be 140-fold more active than the reference drug selegiline. nih.gov

In the context of anticancer activity, SAR studies on 3-arylcoumarins revealed that the presence of 7,8-dihydroxy or 7,8-diacetoxy groups can confer strong cytotoxicity. nih.gov The nature of the substituent on the C-3 phenyl ring further modulates this activity.

The table below illustrates the SAR of 3-phenylcoumarin (B1362560) derivatives as potential antidepressant agents, showing how minor structural changes affect activity.

| Compound | Substituent (R) on C-3 Phenyl Ring | Substituent (R1) at C-7 | % Decrease in Immobility (at 1.0 mg/kg) | Source |

|---|---|---|---|---|

| Compound 6 | 4-OCH3 | OCH3 | 59.8% | nih.gov |

| Compound 7 | 3,4,5-triOCH3 | OCH3 | 61.2% | nih.gov |

| Compound 13 | 4-F | OCH3 | 62.5% | nih.gov |

| Fluoxetine (Reference) | - | - | 50.4% | nih.gov |

| Imipramine (Reference) | - | - | 54.2% | nih.gov |

This data demonstrates that substituents on the C-3 phenyl ring, such as methoxy and fluoro groups, can produce compounds with greater efficacy than standard antidepressant drugs in preclinical models. nih.gov

Lead Compound Identification and Optimization Strategies

Once a "lead" compound like this compound is identified through screening or design, lead optimization becomes the critical next step. This process involves iterative cycles of chemical modification and biological testing to improve the compound's drug-like properties. youtube.com The goal is to enhance potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. youtube.com

Rational drug design utilizes the three-dimensional structure of the biological target to guide the synthesis of more effective compounds. fiveable.me For the chromen-2-one scaffold, this involves designing analogues that are predicted to have improved binding affinity and specificity.

Synthesis of analogues is a cornerstone of medicinal chemistry. For 3-arylcoumarins, numerous synthetic methodologies have been developed to allow for the introduction of a wide variety of substituents at different positions. mdpi.com Common synthetic routes include the Perkin condensation, Wittig reaction, and palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. tandfonline.comresearchgate.net These methods provide chemists with the flexibility to systematically probe the SAR of the scaffold.

For example, starting from a lead natural product, a series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives were rationally designed as DPP-4 inhibitors. nih.gov This involved strategies like scaffold hopping and ensuring electrostatic complementarity with the enzyme's active site, which ultimately led to a 7400-fold increase in potency. nih.gov Similarly, a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines were synthesized via Buchwald–Hartwig cross-coupling to explore their anticancer potential, demonstrating how modern synthetic methods enable the creation of diverse chemical libraries for lead optimization. mdpi.com

Several strategies are employed to enhance the efficacy and potency of lead compounds based on the chromen-2-one scaffold.

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, replacing a hydrogen atom with a fluorine atom can block metabolic oxidation at that site, potentially increasing the compound's half-life and bioavailability.

Structure-Based Design: Using computer modeling and the crystal structure of the target protein, modifications can be designed to exploit specific interactions within the binding pocket. This could involve adding a group to form a new hydrogen bond or a hydrophobic group to fill a vacant pocket, thereby increasing binding affinity and potency. fiveable.meacs.org

Improving Pharmacokinetics: Potency is not the only factor for a successful drug. Lead optimization also focuses on improving absorption, distribution, metabolism, and excretion (ADME) properties. This can involve modifying the molecule to increase water solubility for better absorption or to reduce clearance by metabolic enzymes. youtube.comnih.gov For example, blocking sites of metabolism can lead to higher and more sustained plasma concentrations of the drug. youtube.com